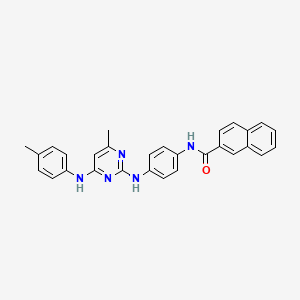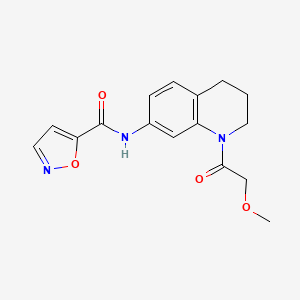
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide, also known as MIQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MIQ is a derivative of quinoline and isoxazole, which are both heterocyclic compounds that have been extensively studied for their biological activities. MIQ has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Potential Applications
The compound N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide, due to its complex structure, may hold significant potential in various fields of medicinal chemistry and pharmaceutical research. While the direct literature on this compound's applications is limited, insights can be drawn from research on structurally related compounds and their synthetic methodologies, which suggest avenues for exploration in drug design, biological activity, and the development of new therapeutic agents.
Synthetic Pathways and Derivatives : The synthesis of complex heterocyclic compounds, such as tetrahydroquinoline derivatives, has been widely studied for their potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the interest in this class of compounds for therapeutic purposes (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Such methodologies could be adapted to synthesize N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide and explore its potential uses.
Antibacterial and Antimicrobial Activities : Compounds containing the quinoline moiety, like the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds, have shown moderate to good antibacterial efficacy (Tengfei Qu et al., 2018). This suggests that derivatives of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide could be explored for their antimicrobial properties.
Cytotoxic and Antitumor Activities : The exploration of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various heterocyclic compounds, including benzofuro[2,3-b]quinoline, for their cytotoxic activity against cancer cell lines provides a foundation for investigating the antitumor potential of related compounds (X. Bu, L. Deady, W. Denny, 2000). It highlights the relevance of modifying the tetrahydroquinoline core for enhancing biological activity.
Ion Channel Modulation : Research on methoxylated 1,2,3,4-tetrahydroisoquinoliniums for their affinity for apamin-sensitive binding sites points to the potential of structurally related compounds in modulating ion channels, which could have implications for neurological disorders (A. Graulich et al., 2006).
Drug Discovery and Design : The development of 4-(N-Cycloamino)phenylquinazolines as tubulin-polymerization inhibitors targeting the colchicine site presents an example of how modifications to the quinoline and related scaffolds can lead to compounds with specific cellular targets and mechanisms of action, suggesting a pathway for the design of novel therapeutic agents with specific biological activities (Xiao-Feng Wang et al., 2014).
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-10-15(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-17-23-14/h4-7,9H,2-3,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWZUPSOUIWSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

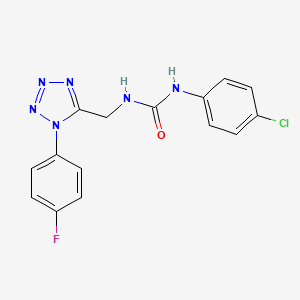
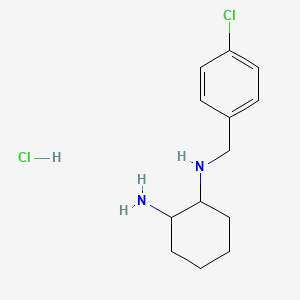
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2670765.png)
![2-(4-chlorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2670766.png)
![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)
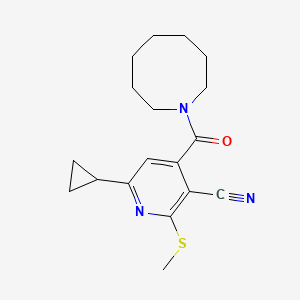

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2670774.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2670775.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)
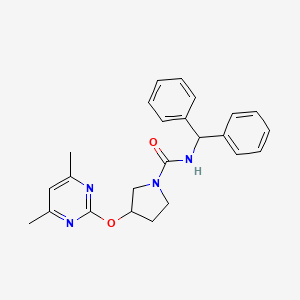
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2670781.png)

